molecular formula C34H36N8O2 B1500107 4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine CAS No. 461641-45-2

4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine

Cat. No.: B1500107
CAS No.: 461641-45-2
M. Wt: 588.7 g/mol
InChI Key: ZDSQIJXIZGRRJR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholinylphenylmethyl)benzotriazole involves the formation of a C-C bond. The reaction typically requires specific conditions, including a temperature range of 100-106°C . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of (4-Morpholinylphenylmethyl)benzotriazole involves large-scale chemical synthesis processes. Companies like Sigma-Aldrich and others provide this compound with a purity of 95% . The production methods are designed to ensure high yield and purity, adhering to stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinylphenylmethyl)benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the benzotriazole ring or the morpholinyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzotriazole ring or the phenylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the benzotriazole ring or the phenylmethyl group.

Scientific Research Applications

(4-Morpholinylphenylmethyl)benzotriazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Morpholinylphenylmethyl)benzotriazole involves its ability to absorb UV radiation and dissipate it as heat, thereby protecting the underlying material from UV-induced damage. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)benzotriazole: Another benzotriazole derivative used as a UV stabilizer.

    2-(2-Hydroxy-5-methylphenyl)benzotriazole: Similar in structure and function, used in similar applications.

    2-(2-Hydroxy-3,5-di-tert-butylphenyl)benzotriazole: Known for its high efficiency as a UV stabilizer.

Uniqueness

(4-Morpholinylphenylmethyl)benzotriazole is unique due to the presence of the morpholinyl group, which imparts specific chemical properties and enhances its effectiveness as a UV stabilizer. The mixture of Bt1 and Bt2 isomers also contributes to its unique characteristics and broadens its range of applications.

Properties

IUPAC Name

4-[benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N4O/c1-2-6-14(7-3-1)17(20-10-12-22-13-11-20)21-16-9-5-4-8-15(16)18-19-21;1-2-6-14(7-3-1)17(20-10-12-22-13-11-20)21-18-15-8-4-5-9-16(15)19-21/h2*1-9,17H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSQIJXIZGRRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3.C1COCCN1C(C2=CC=CC=C2)N3N=C4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661288
Record name 1-[(Morpholin-4-yl)(phenyl)methyl]-1H-benzotriazole--2-[(morpholin-4-yl)(phenyl)methyl]-2H-benzotriazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461641-45-2
Record name 1-[(Morpholin-4-yl)(phenyl)methyl]-1H-benzotriazole--2-[(morpholin-4-yl)(phenyl)methyl]-2H-benzotriazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine
Reactant of Route 2
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine
Reactant of Route 3
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine
Reactant of Route 4
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine
Reactant of Route 5
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine

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